

Application Notes and Protocols: NBD-Based Probes in Flow Cytometry

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Compound of Interest

Compound Name: 4-Hydrazino-7-nitro-benzofurazan
hydrazine adduct

Cat. No.: B145131

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Introduction

The 7-nitro-2,1,3-benzoxadiazole (NBD) fluorophore is a versatile tool in biological research, valued for its small size, environmental sensitivity, and reactivity towards various biomolecules. While the specific compound 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H) is primarily utilized as a labeling reagent for aldehydes and ketones, particularly for High-Performance Liquid Chromatography (HPLC) analysis, the broader class of NBD-derived probes has found significant applications in flow cytometry.[1][2][3][4][5] These probes are instrumental in investigating cellular processes such as intracellular thiol levels, redox status, and lipid transport.[6][7][8] This document provides detailed application notes and protocols for utilizing NBD-based fluorescent probes in flow cytometry for life science research and drug development.

Principle of NBD-Based Probes in Flow Cytometry

Flow cytometry is a powerful technique that allows for the rapid, multi-parametric analysis of single cells in a heterogeneous population.[9] When coupled with fluorescent probes, it enables the quantification of specific cellular components and processes. NBD-based probes are particularly well-suited for flow cytometry due to their favorable photophysical properties.[10] The core principle involves the reaction of a specific NBD derivative with a cellular target, leading to a change in its fluorescent properties. This fluorescence signal is then detected by the flow cytometer, providing a quantitative measure of the target within individual cells.

For instance, certain NBD derivatives react with intracellular thiols like glutathione (GSH), a key antioxidant, resulting in a highly fluorescent product.^[6]^[11] A decrease in intracellular GSH is an early indicator of apoptosis and cellular stress.^[11] Other NBD-labeled molecules, such as lipids, can be used to monitor their uptake and transport across the plasma membrane.^[7]

Applications in Flow Cytometry

The primary applications of NBD-based probes in flow cytometry include:

- **Measurement of Intracellular Glutathione (GSH):** Monitoring cellular redox status and oxidative stress.
- **Detection of Apoptosis:** Reduced GSH levels are an early hallmark of apoptosis.^[11]
- **Analysis of Lipid Transport:** Studying the dynamics of lipid uptake and trafficking.^[7]
- **Labeling of Cellular Components:** While less common for direct flow cytometry, NBD-Cl can be used to label proteins and other molecules.

Data Presentation

The following tables summarize key quantitative data for the application of NBD-based probes in flow cytometry.

Table 1: Spectral Properties of Common NBD Derivatives

Probe Name	Formal Name	Excitation Max (nm)	Emission Max (nm)	Target Molecule(s)
NBD-H	4-hydrazinyl-7-nitro-2,1,3-benzoxadiazole	468	535 (upon reaction)	Aldehydes, Ketones[1]
NBD-Cl	4-Chloro-7-nitro-2,1,3-benzoxadiazole	~465	~535 (upon reaction)	Amines, Thiols
Monochlorobimane (MCB)	N/A	~380-405	~460-480	Glutathione (GSH)[8][12]
NBD-labeled lipids (e.g., NBD-PE)	N/A	~460	~535	Cellular membranes (for uptake studies) [7]

Table 2: Recommended Staining Conditions for Flow Cytometry

Probe	Cell Type	Concentration	Incubation Time	Incubation Temperature
Thiol-reactive NBD probes (general)	Various mammalian cell lines	1-10 μ M	15-30 minutes	37°C
Monochlorobimane (MCB)	Human and rodent cell lines	10-100 μ M	5-15 minutes	25-37°C[12]
NBD-labeled Lipids	Various mammalian cell lines	20-80 nmol per 3 mL cell suspension	15-60 minutes	20°C or 37°C[7]

Experimental Protocols

Protocol 1: Measurement of Intracellular Glutathione (GSH) using a Thiol-Reactive NBD Probe

This protocol provides a general framework for measuring intracellular GSH levels. Specific probe concentrations and incubation times may need to be optimized for different cell types and experimental conditions.

Materials:

- Thiol-reactive NBD probe (e.g., a proprietary green dye that reacts with thiols)[[11](#)]
- Cells in suspension (e.g., Jurkat, HeLa)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Flow cytometer equipped with a 488 nm laser and appropriate emission filters (e.g., 520/30 nm)
- Optional: Buthionine sulfoximine (BSO) for creating a GSH-depleted control[[13](#)]

Procedure:

- Cell Preparation:
 - Harvest cells and adjust the cell density to 1×10^6 cells/mL in complete culture medium.
 - For adherent cells, detach using trypsin or a gentle cell scraper, wash, and resuspend in complete medium.[[13](#)]
- Staining:
 - Prepare a working solution of the thiol-reactive NBD probe in culture medium or PBS according to the manufacturer's instructions (typically 1-10 μ M).
 - Add the probe working solution to the cell suspension.
 - Incubate the cells for 15-30 minutes at 37°C, protected from light.
- Washing:

- After incubation, wash the cells twice with 2 mL of ice-cold PBS to remove excess probe. Centrifuge at 300 x g for 5 minutes between washes.
- Resuspension:
 - Resuspend the final cell pellet in 0.5 mL of PBS for flow cytometry analysis.
- Flow Cytometry Analysis:
 - Acquire data on a flow cytometer, exciting the cells at 488 nm and collecting the emission signal in the green channel (e.g., FITC channel, ~520 nm).[\[11\]](#)
 - Collect at least 10,000 events per sample.
 - Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI) of the cell population. An increase in MFI corresponds to higher intracellular GSH levels.

Controls:

- Unstained Cells: To determine the background autofluorescence.
- GSH-depleted Cells (Optional): Treat cells with an inhibitor of GSH synthesis, such as BSO (e.g., 50-100 μ M for 24-72 hours), to confirm the specificity of the probe for GSH.[\[13\]](#)

Protocol 2: Analysis of NBD-Lipid Uptake

This protocol is adapted for studying the internalization of fluorescently labeled lipids.

Materials:

- NBD-labeled lipid (e.g., NBD-PE, NBD-PC)[\[7\]](#)
- Cells in suspension (e.g., CHO-K1)
- Complete cell culture medium
- Bovine Serum Albumin (BSA) solution (e.g., 1% w/v in PBS, fat-free)

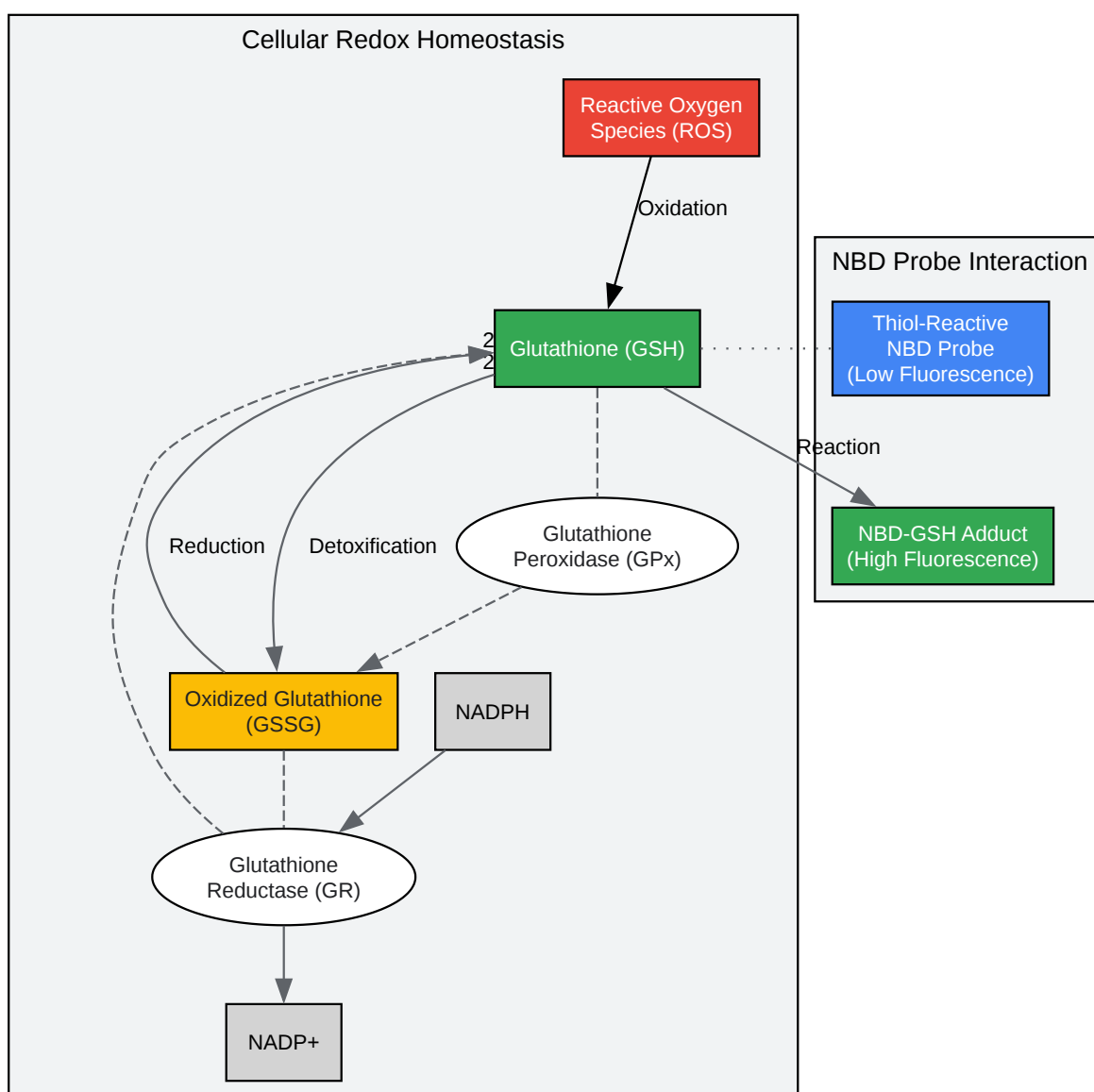
- Flow cytometer with a 488 nm laser and appropriate emission filters

Procedure:

- Cell Preparation:
 - Culture cells to the desired confluency. Harvest and prepare a single-cell suspension at a density of approximately 1×10^6 cells/mL in culture medium.
- NBD-Lipid Labeling:
 - Prepare the NBD-lipid probe by resuspending it in DMSO.^[7]
 - Add the NBD-lipid solution to the cell suspension (e.g., 20-80 nmol per 3 mL of cells) and incubate at a controlled temperature (e.g., 20°C or 37°C) for various time points (e.g., 5, 15, 30, 60 minutes).^[7]
- Back-Extraction (Removal of non-internalized lipid):
 - To distinguish between surface-bound and internalized lipid, perform a back-extraction step.
 - Pellet the cells by centrifugation (300 x g, 5 minutes).
 - Resuspend the cell pellet in ice-cold BSA solution and incubate on ice for 10-15 minutes. This step removes NBD-lipids from the outer leaflet of the plasma membrane.^[7]
 - Repeat the BSA wash.
- Washing and Resuspension:
 - Wash the cells once with ice-cold PBS.
 - Resuspend the final cell pellet in 0.5 mL of PBS for analysis.
- Flow Cytometry Analysis:

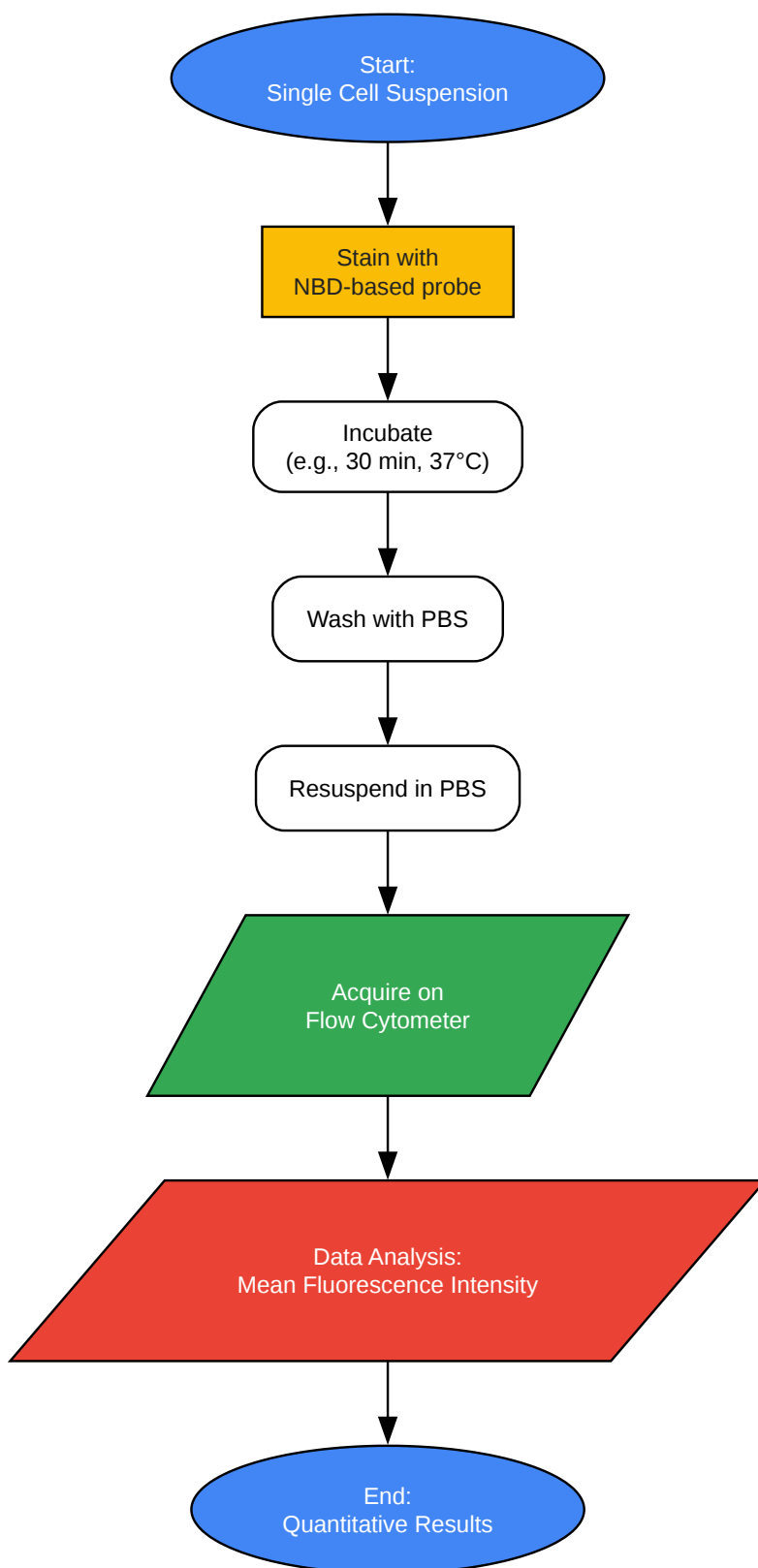
- Acquire data using a flow cytometer with excitation at 488 nm and emission collection in the green channel.
- The fluorescence intensity of the BSA-washed cells represents the amount of internalized NBD-lipid.

Visualizations



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Caption: Signaling pathway of GSH-mediated detoxification and NBD probe interaction.



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Caption: Experimental workflow for flow cytometry analysis with NBD probes.

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